
ethyl 4-(2-methylpropanoyl)-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-methylpropanoyl)-1H-pyrrole-2-carboxylate, also known as EMP, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. EMP is a pyrrole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Ethyl 2-methyl-2,3-butadienoate has been utilized in a [4 + 2] annulation process with N-tosylimines, catalyzed by organic phosphines, to produce ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yields and complete regioselectivity. This method provides an efficient route for synthesizing highly functionalized tetrahydropyridines (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).
Research on diketopyrrolopyrrole (DPP) pigments showed that ethyl 2-aryl-4,5-dihydro-5-oxopyrrole-3-carboxylates can react with esters or acyl halides to yield 4-acyl derivatives. These compounds are precursors to novel N,N′-disubstituted DPP derivatives, highlighting the versatility of pyrrole derivatives in synthesizing complex organic pigments (Colin J. H. Morton et al., 2005).
A study on pyrrole derivatives synthesized ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate and analyzed its structure and properties, including molecular electrostatic potential and quantum chemical calculations. This research contributes to understanding the reactivity and potential applications of pyrrole derivatives in organic synthesis (R. N. Singh, Poonam Rawat, S. Sahu, 2014).
Molecular Structure and Properties
The crystal and molecular structures of various derivatives of 2,4-dimethylpyrrole have been determined, revealing hydrogen-bonded dimers and polymeric chains. This structural analysis is vital for understanding the molecular interactions and potential applications of these compounds in materials science and pharmaceuticals (M. Senge, Kevin M Smith, 2005).
Spectroscopic and quantum chemical studies on chalcone derivatives with a pyrrole moiety, like ethyl 4-[3-(4-chloro-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, have provided insights into their structural evaluation, chemical reactivity, and non-linear optical properties. These findings could inform the development of new materials with specific optical properties (R. N. Singh, Poonam Rawat, V. Baboo, Y. Kumar, 2015).
Eigenschaften
IUPAC Name |
ethyl 4-(2-methylpropanoyl)-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-4-15-11(14)9-5-8(6-12-9)10(13)7(2)3/h5-7,12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEIUHGROQOMQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


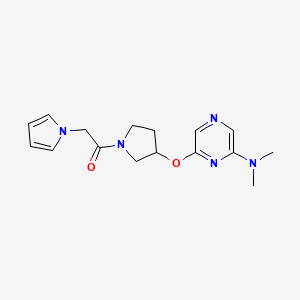

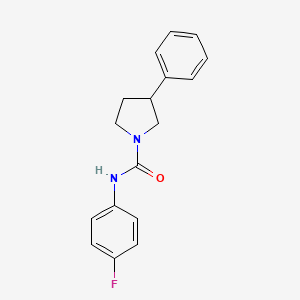
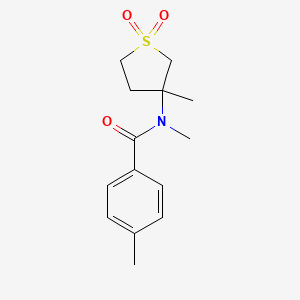
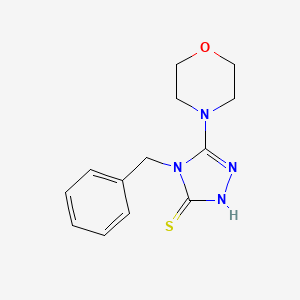
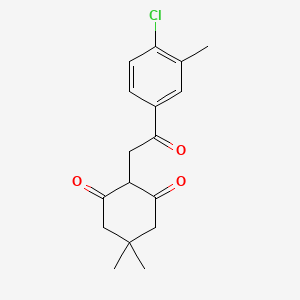
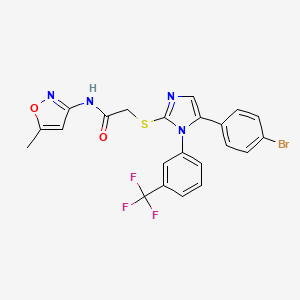
![(E)-N-(furan-2-ylmethyl)-2-phenyl-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]ethenesulfonamide](/img/structure/B2893396.png)
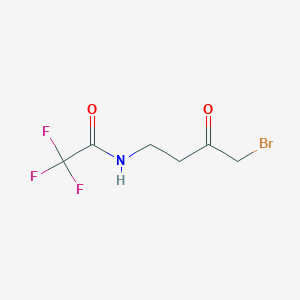
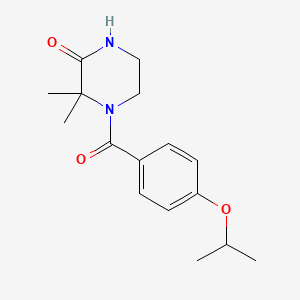
![N-[1-(2-Chlorophenyl)-5-methylpyrazol-3-yl]prop-2-enamide](/img/structure/B2893400.png)
![5-[(2,3-Dimethylcyclohexyl)amino]-5-oxopentanoic acid](/img/structure/B2893403.png)
